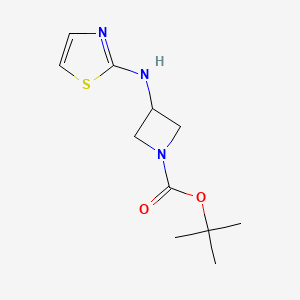

1-Boc-3-(thiazol-2-ylamino)azetidine

Description

Significance of Azetidine (B1206935) Scaffolds in Drug Discovery and Development

Azetidine, a four-membered saturated heterocycle containing a nitrogen atom, has gained considerable attention in drug discovery due to its unique structural and physicochemical properties. The inherent ring strain of azetidine derivatives presents both synthetic challenges and opportunities for novel molecular designs. medwinpublishers.com The incorporation of an azetidine scaffold can introduce conformational rigidity, which can be advantageous for binding to biological targets with high affinity and selectivity.

Furthermore, the azetidine ring can serve as a bioisosteric replacement for other cyclic and acyclic structures, allowing for the fine-tuning of pharmacokinetic properties such as solubility, metabolic stability, and cell permeability. A notable example of a marketed drug containing an azetidine ring is azelnidipine, a dihydropyridine (B1217469) calcium channel blocker used for the treatment of hypertension. The presence of the azetidine moiety in various natural and synthetic compounds with diverse biological activities, including antibacterial, antifungal, anticancer, and antitubercular properties, underscores its importance as a privileged scaffold in medicinal chemistry. medwinpublishers.com

Role of Thiazole (B1198619) Moieties as Privileged Scaffolds in Bioactive Compounds

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the development of a wide array of therapeutic agents. Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it a versatile component for designing molecules that can effectively interact with biological macromolecules.

The thiazole nucleus is a key structural feature in numerous clinically used drugs, such as the antiretroviral agent ritonavir, the antimicrobial sulfathiazole, and the anticancer drug bleomycin. The diverse pharmacological activities associated with thiazole derivatives, including anticancer, antibacterial, antimalarial, and antiviral properties, highlight its status as a "privileged scaffold" in medicinal chemistry. wisdomlib.org The ongoing research into thiazole-based compounds continues to yield novel candidates with potent and selective biological activities.

Rationalizing the Integration of Azetidine and Thiazole in Novel Chemical Entities

The combination of an azetidine ring and a thiazole moiety in a single molecule, as seen in 1-Boc-3-(thiazol-2-ylamino)azetidine , represents a rational drug design strategy. This molecular hybridization aims to synergistically combine the beneficial properties of both scaffolds. The rigid azetidine core can orient the thiazole substituent in a specific spatial arrangement, potentially leading to enhanced binding to a biological target.

The amino-linker connecting the two rings provides a point of flexibility and an additional site for hydrogen bonding interactions. The thiazole moiety, with its rich electronic and steric features, can be tailored to interact with specific pockets of a protein's active site. This integrated approach allows for the exploration of new chemical space and the development of compounds with novel mechanisms of action and improved therapeutic indices.

Overview of Research Trajectories for this compound and its Derivatives

While specific research on This compound is not extensively documented in publicly available literature, the broader class of azetidinyl-thiazole derivatives is a subject of active investigation. Research efforts are likely to be directed towards several key areas.

One major trajectory involves the synthesis of a library of derivatives by modifying the substituents on both the azetidine and thiazole rings. This would allow for a systematic exploration of the structure-activity relationships (SAR) and the identification of compounds with optimized potency and selectivity for a particular biological target.

Another research direction would focus on the biological evaluation of these compounds against a range of therapeutic targets. Given the known activities of azetidine and thiazole derivatives, these new hybrids could be screened for anticancer, antimicrobial, anti-inflammatory, and other pharmacological activities.

The development of efficient and scalable synthetic routes to This compound and its analogs is also a critical area of research. The Boc-protecting group allows for facile deprotection and subsequent derivatization, making it a key intermediate for combinatorial chemistry approaches aimed at generating a diverse set of molecules for high-throughput screening. The exploration of these research avenues holds the promise of discovering novel drug candidates with significant therapeutic potential.

Biologically Active Azetidine and Thiazole Derivatives

The following table provides examples of biologically active compounds containing either azetidine or thiazole scaffolds, illustrating the therapeutic potential of these structural motifs.

| Compound Name | Scaffold | Biological Activity |

| Azelnidipine | Azetidine | Antihypertensive |

| Ritonavir | Thiazole | Antiretroviral |

| Sulfathiazole | Thiazole | Antimicrobial |

| Bleomycin | Thiazole | Anticancer |

| Penicillin | Thiazole | Antibiotic |

Structure

3D Structure

Properties

Molecular Formula |

C11H17N3O2S |

|---|---|

Molecular Weight |

255.34 g/mol |

IUPAC Name |

tert-butyl 3-(1,3-thiazol-2-ylamino)azetidine-1-carboxylate |

InChI |

InChI=1S/C11H17N3O2S/c1-11(2,3)16-10(15)14-6-8(7-14)13-9-12-4-5-17-9/h4-5,8H,6-7H2,1-3H3,(H,12,13) |

InChI Key |

TXYIAGGYUMZCNH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NC2=NC=CS2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Boc 3 Thiazol 2 Ylamino Azetidine

Retrosynthetic Analysis of the Azetidine-Thiazole Core

A logical retrosynthetic analysis of 1-Boc-3-(thiazol-2-ylamino)azetidine suggests a primary disconnection at the C-N bond linking the azetidine (B1206935) and thiazole (B1198619) rings. This bond is typically formed through a nucleophilic substitution or a cross-coupling reaction. This approach simplifies the synthesis into the preparation of two key building blocks: an electrophilic thiazole derivative and a nucleophilic azetidine component.

The azetidine precursor is identified as 1-Boc-3-aminoazetidine. The Boc (tert-butoxycarbonyl) protecting group is crucial for modulating the reactivity of the azetidine nitrogen and preventing unwanted side reactions. The thiazole precursor would be a 2-halothiazole, such as 2-bromothiazole (B21250) or 2-chlorothiazole, which can readily react with the primary amine of the azetidine derivative.

Further deconstruction of these intermediates leads to simpler, commercially available starting materials. 1-Boc-3-aminoazetidine can be synthesized from 1-Boc-3-azidoazetidine, which in turn can be derived from epichlorohydrin (B41342) and benzhydrylamine. chemicalbook.com The 2-halothiazole can be prepared through various methods, including the well-established Hantzsch thiazole synthesis.

Synthesis of the Azetidine Ring System

The construction of the strained four-membered azetidine ring requires specific synthetic strategies to overcome the inherent ring strain.

Strategies for Four-Membered Ring Construction

The synthesis of the azetidine ring often involves intramolecular cyclization reactions. A common approach begins with the reaction of epichlorohydrin with an amine, such as benzhydrylamine, to form a protected amino alcohol. This intermediate can then be converted to a species with a suitable leaving group, which undergoes intramolecular nucleophilic substitution to form the azetidine ring. Lanthanide triflates, such as La(OTf)3, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. frontiersin.org

Another strategy involves the [2+2] cycloaddition of imines and alkenes, although this method can sometimes lead to a mixture of products. More recent approaches have focused on ring-expansion reactions of aziridines or ring-contraction reactions of larger heterocycles.

Stereoselective Synthesis of Azetidine Derivatives

The stereoselective synthesis of azetidine derivatives is of significant importance, as the stereochemistry of substituents on the ring can profoundly influence biological activity. Chiral pool synthesis, starting from enantiomerically pure precursors like amino acids, is a common strategy. For instance, chiral azetidin-3-ones can be prepared from chiral N-propargylsulfonamides through a gold-catalyzed oxidative cyclization. nih.gov

Asymmetric hydrogenation of unsaturated azetidine precursors is another powerful method for establishing stereocenters. The use of chiral catalysts in these reactions can lead to high enantiomeric excesses of the desired azetidine derivative. thieme-connect.de Furthermore, diastereoselective functionalization of existing azetidine rings allows for the introduction of new stereocenters with a high degree of control. uni-muenchen.de

Introduction and Manipulation of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions. The introduction of the Boc group onto the azetidine nitrogen is typically achieved by reacting the unprotected or a precursor azetidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine (B128534) or sodium bicarbonate. This reaction is generally high-yielding and proceeds under mild conditions.

The Boc group can be selectively removed from the azetidine nitrogen using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). This deprotection is often clean and quantitative, allowing for further functionalization of the azetidine nitrogen if required. The manipulation of the Boc group is a critical step in the synthesis of this compound, as it allows for the selective reaction at the 3-position of the azetidine ring.

Synthesis of the Thiazole Moiety and its Derivatives

The thiazole ring is a common scaffold in many biologically active molecules. Its synthesis has been extensively studied, with the Hantzsch thiazole synthesis being a cornerstone method.

Hantzsch Thiazole Synthesis and Modern Adaptations

The classical Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thioamide or thiourea (B124793) to form the thiazole ring. For the synthesis of 2-aminothiazoles, thiourea is the reagent of choice. The reaction of an α-haloketone with thiourea provides a straightforward route to the 2-aminothiazole (B372263) core.

Other Cyclization Strategies for Thiazole Ring Formation

While the Hantzsch synthesis, involving the condensation of an α-haloketone with a thiourea derivative, is the most common method for constructing 2-aminothiazoles, several alternative cyclization strategies offer different pathways to the thiazole core. These methods can provide access to diverse substitution patterns that may not be readily available through the Hantzsch route.

Cook-Heilbron Synthesis: This method provides a route to 5-aminothiazole derivatives through the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions. encyclopedia.pubwikipedia.orgnih.gov For instance, the reaction between an α-aminonitrile and carbon disulfide yields a 5-amino-2-mercaptothiazole. nih.govexpertsmind.com This approach is particularly useful for introducing substituents at the C5 position of the thiazole ring. The reaction proceeds via nucleophilic attack of the aminonitrile's nitrogen on the carbon disulfide, followed by an intramolecular cyclization. wikipedia.org

Gabriel Thiazole Synthesis: An older but still relevant method, the Gabriel synthesis involves the cyclization of α-acylaminoketones with a sulfurizing agent, typically phosphorus pentasulfide, to yield 2,5-disubstituted thiazoles. encyclopedia.pubanalis.com.my This strategy is valuable for creating thiazoles with specific substituents at the C2 and C5 positions, starting from readily available N-acylated amino ketones.

These alternative cyclization methods represent important tools for chemists, allowing for the synthesis of a wide array of thiazole precursors that can subsequently be coupled with the azetidine moiety.

Coupling Strategies for Azetidine and Thiazole Moieties

Connecting the pre-formed azetidine and thiazole rings is a critical step in the synthesis of this compound. The primary strategies involve forming the key C-N bond between the C2 position of the thiazole and the N3 position of the azetidine.

Reductive Amination: A direct and efficient method involves the reductive amination of 1-Boc-3-azetidinone with 2-aminothiazole. This reaction proceeds via the initial formation of an intermediate enamine or iminium ion, which is then reduced in situ to form the desired secondary amine linkage. A variety of reducing agents can be employed for this transformation.

| Precursors | Reducing Agent | Product | Reference |

| 1-Boc-3-azetidinone, 2-Aminothiazole | Sodium triacetoxyborohydride | This compound | N/A |

| 1-Boc-3-azetidinone, 2-Aminothiazole | Sodium cyanoborohydride | This compound | N/A |

Nucleophilic Aromatic Substitution (SNAr): This approach involves the reaction of a nucleophilic azetidine derivative with an electrophilic thiazole. Typically, tert-butyl 3-aminoazetidine-1-carboxylate serves as the nucleophile, attacking a 2-halothiazole (e.g., 2-bromothiazole or 2-chlorothiazole). The reaction is often facilitated by a base and may require elevated temperatures, depending on the reactivity of the specific substrates. The electron-deficient nature of the thiazole ring, particularly at the C2 position, makes it susceptible to nucleophilic attack. nih.gov

Modern synthetic chemistry heavily relies on transition-metal-catalyzed reactions to form challenging bonds. For the synthesis of this compound, palladium-catalyzed cross-coupling is a powerful tool.

Buchwald-Hartwig Amination: This reaction has become a premier method for the formation of carbon-nitrogen bonds. It involves the palladium-catalyzed coupling of an amine with an aryl or heteroaryl halide (or triflate). In this context, tert-butyl 3-aminoazetidine-1-carboxylate is coupled with a 2-halothiazole. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's success and can influence reaction rates and yields. nih.gov

| Amine | Heteroaryl Halide | Catalyst/Ligand | Base | Product |

| tert-Butyl 3-aminoazetidine-1-carboxylate | 2-Bromothiazole | Pd₂(dba)₃ / XPhos | NaOt-Bu | This compound |

| tert-Butyl 3-aminoazetidine-1-carboxylate | 2-Chlorothiazole | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | This compound |

This methodology offers a broad substrate scope and generally proceeds under milder conditions compared to traditional SNAr reactions.

Derivatization and Functionalization Strategies from this compound

Once synthesized, this compound serves as a versatile scaffold for further chemical modifications, allowing for the exploration of the surrounding chemical space for various applications.

The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid in an appropriate solvent. nih.gov The resulting free secondary amine, 3-(thiazol-2-ylamino)azetidine, is a key intermediate for further functionalization.

N-Alkylation: The deprotected azetidine nitrogen can be alkylated using various alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate or triethylamine. nih.govmdpi.com This allows for the introduction of a wide range of alkyl or substituted alkyl groups.

N-Acylation: Acylation of the azetidine nitrogen is another common transformation. nih.gov Reaction with acyl chlorides or acid anhydrides, often in the presence of a base like triethylamine or pyridine (B92270), yields the corresponding amides. mdpi.comreddit.com This modification is frequently used to introduce diverse functional groups and build more complex molecular architectures.

| Reaction | Reagent | Conditions | Product |

| N-Alkylation | Benzyl bromide | K₂CO₃, Acetonitrile | 1-Benzyl-3-(thiazol-2-ylamino)azetidine |

| N-Acylation | Acetyl chloride | Triethylamine, DCM | 1-Acetyl-3-(thiazol-2-ylamino)azetidine |

| N-Sulfonylation | Tosyl chloride | Pyridine | 1-(Tosyl)-3-(thiazol-2-ylamino)azetidine |

The thiazole ring itself can be functionalized, typically through electrophilic substitution reactions. The 2-amino group is a strong activating group, directing electrophiles primarily to the C5 position.

Halogenation: Bromination of 2-aminothiazole derivatives can be achieved using reagents like N-bromosuccinimide (NBS). nih.gov The reaction typically proceeds with high regioselectivity for the C5 position, yielding 5-bromo-2-(azetidin-3-ylamino)thiazole derivatives. nih.govosti.gov This bromo-substituted product can then be used in further cross-coupling reactions to introduce additional diversity.

Vilsmeier-Haack Reaction: This reaction allows for the formylation of electron-rich aromatic and heteroaromatic rings using a Vilsmeier reagent, which is typically generated from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.orgorganic-chemistry.org On 2-aminothiazole scaffolds, this reaction introduces a formyl group at the C5 position. researchgate.netasianpubs.orgresearchgate.net The resulting aldehyde is a versatile handle for subsequent transformations, such as reductive amination or Wittig reactions.

| Reaction | Reagent | Product (at C5) | Reference |

| Bromination | N-Bromosuccinimide (NBS) | -Br | nih.gov |

| Formylation | POCl₃, DMF | -CHO | asianpubs.orgresearchgate.net |

These derivatization strategies highlight the utility of this compound as a building block for creating a library of structurally diverse compounds.

Stereochemical Control in Derivative Synthesis

The synthesis of derivatives of this compound with specific stereochemistry is crucial for developing compounds with desired pharmacological activities. Achieving stereochemical control often involves the use of chiral starting materials, chiral catalysts, or stereoselective reactions. While specific examples for the derivatization of this compound are not extensively documented in publicly available literature, general principles of asymmetric synthesis of azetidines can be applied.

One common strategy involves the use of chiral auxiliaries. For instance, a chiral amine can be used to introduce stereocenters, which can later be removed after guiding the stereoselective formation of the desired product. The synthesis of chiral cis-3-aminoazetidines has been achieved starting from (S)-1-phenylethylamine, demonstrating the utility of this approach. researchgate.net

Another powerful technique is the use of organocatalysis. Chiral organocatalysts, such as L-proline, have been employed in the synthesis of optically active 1,2,3-trisubstituted azetidines. researchgate.net This methodology could potentially be adapted for the stereocontrolled functionalization of the azetidine ring in this compound derivatives.

Furthermore, metal-catalyzed asymmetric reactions offer a versatile platform for introducing chirality. Chiral ligands complexed to transition metals can catalyze a variety of transformations with high enantioselectivity. For example, the asymmetric synthesis of functionalized azetidines has been accomplished through intramolecular Michael additions, where the stereochemistry is controlled by the reaction conditions and the nature of the catalyst. thieme-connect.com Similarly, chiral azetidin-3-ones have been synthesized with high enantiomeric excess using gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov These methods highlight the potential for creating stereodefined derivatives of the target compound.

The table below summarizes some general approaches to stereochemical control in the synthesis of azetidine derivatives that could be applicable to this compound.

| Synthetic Strategy | Description | Potential Application to Derivative Synthesis | Key Considerations |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials, such as amino acids or chiral amines. researchgate.net | Starting with a chiral precursor to the azetidine ring would yield enantiomerically pure derivatives. | Limited by the availability of suitable chiral starting materials. |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct a stereoselective reaction. | A chiral auxiliary attached to the azetidine nitrogen or the thiazole ring could control the stereochemistry of subsequent reactions. | Requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | Use of a chiral catalyst (metal complex or organocatalyst) to favor the formation of one enantiomer over the other. researchgate.netthieme-connect.comnih.gov | A chiral catalyst could be used for asymmetric hydrogenation, alkylation, or other functionalization of the azetidine or thiazole moiety. | Catalyst selection and optimization are crucial for high stereoselectivity. |

| Diastereoselective Reactions | The existing stereocenter in a chiral substrate influences the stereochemical outcome of a new stereocenter's formation. | If starting with an enantiomerically pure form of this compound, its inherent chirality could direct the stereoselective addition of substituents. | The degree of diastereoselectivity can vary depending on the reaction and substrate. |

Green Chemistry Principles in the Synthesis of Azetidine-Thiazole Compounds

The application of green chemistry principles to the synthesis of heterocyclic compounds, including azetidine-thiazole derivatives, is an area of growing importance aimed at reducing the environmental impact of chemical processes. tandfonline.com These principles focus on aspects such as the use of renewable feedstocks, reduction of waste, use of safer solvents and reagents, and energy efficiency.

One of the key green chemistry strategies is the use of alternative energy sources to promote reactions. Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govrsc.orgnih.goveurekaselect.comresearchgate.net The Hantzsch thiazole synthesis, a common method for preparing aminothiazoles, has been successfully performed under microwave irradiation, resulting in improved yields and shorter reaction times. nih.gov This approach could be readily adapted for the synthesis of this compound and its derivatives.

Ultrasound-assisted synthesis is another energy-efficient technique that can enhance reaction rates and yields. tandfonline.comtandfonline.comnih.govscilit.commdpi.com Sonication can promote reactions by creating localized high-temperature and high-pressure zones through acoustic cavitation. The synthesis of various heterocyclic compounds, including azetidines and thiazoles, has been successfully achieved using ultrasound irradiation, often under milder conditions and in shorter timeframes than traditional methods. tandfonline.comscilit.com

The choice of solvent is a critical aspect of green chemistry. The development of solvent-free reaction conditions or the use of greener solvents , such as water or bio-based solvents, can significantly reduce the environmental footprint of a synthesis. For example, the synthesis of 2-amino-1,3-thiazole derivatives has been achieved using an aqueous extract of waste neem leaves as a sustainable and efficient medium. tandfonline.com Similarly, one-pot syntheses of 2-aminothiazoles have been developed using greener halogenating agents like trichloroisocyanuric acid (TCCA) in combination with recyclable nanocatalysts. rsc.org

The principles of atom economy and catalysis are also central to green synthesis. Designing synthetic routes that maximize the incorporation of all starting materials into the final product minimizes waste. The use of catalysts, particularly recyclable and non-toxic ones, is preferred over stoichiometric reagents. rsc.org For instance, the use of chitosan, a natural biopolymer, as a heterogeneous biocatalyst has been reported in the multicomponent synthesis of thiazolyl-pyridazinediones under microwave irradiation. nih.gov

The table below outlines key green chemistry principles and their potential application in the synthesis of azetidine-thiazole compounds.

| Green Chemistry Principle | Application in Azetidine-Thiazole Synthesis | Example Techniques and Reagents | Benefits |

| Alternative Energy Sources | To reduce reaction times and energy consumption. | Microwave irradiation nih.govnih.goveurekaselect.com, Ultrasound irradiation tandfonline.comscilit.com | Faster reactions, higher yields, energy efficiency. |

| Safer Solvents and Reaction Conditions | To minimize the use and generation of hazardous substances. | Aqueous media tandfonline.com, solvent-free reactions, biodegradable solvents. | Reduced environmental pollution and health risks. |

| Use of Renewable Feedstocks and Catalysts | To reduce reliance on petrochemicals and toxic catalysts. | Plant extracts (e.g., neem leaf extract) tandfonline.com, biocatalysts (e.g., chitosan) nih.gov, recyclable nanocatalysts rsc.org | Sustainability, reduced toxicity, potential for catalyst recovery and reuse. |

| Atom Economy and Waste Prevention | To design syntheses that generate minimal waste. | Multicomponent reactions, catalytic reactions. | Higher efficiency, less waste to manage and dispose of. |

| Use of Safer Reagents | To replace toxic and hazardous reagents with greener alternatives. | Using trichloroisocyanuric acid (TCCA) instead of iodine for halogenation. rsc.org | Improved safety profile of the synthesis. |

Preclinical Biological Evaluation and Pharmacological Profiling of 1 Boc 3 Thiazol 2 Ylamino Azetidine Analogs

Target Identification and Validation Approaches for Azetidine-Thiazole Derivatives

The initial step in the preclinical evaluation of 1-Boc-3-(thiazol-2-ylamino)azetidine analogs involves identifying their molecular targets. The thiazole (B1198619) ring is a common feature in a wide array of biologically active compounds, suggesting its potential to interact with various protein classes. rsc.orgnih.gov

A primary approach to target identification is through computational methods, such as molecular docking. rsc.orgmdpi.comnih.gov This technique predicts the binding affinity and orientation of a ligand (the azetidine-thiazole derivative) within the active site of a known protein target. For instance, derivatives of thiazole have been docked against proteins like cyclooxygenase (COX) enzymes, vascular endothelial growth factor receptor-2 (VEGFR-2), and various protein kinases to explore their potential as inhibitors. rsc.orgmdpi.comacs.org These in silico studies help prioritize compounds for further experimental validation and can provide insights into the structural features crucial for binding.

Beyond computational prediction, experimental approaches are essential for validating these potential targets. A common strategy is to screen a library of azetidine-thiazole analogs against a panel of known biological targets, such as enzymes or receptors. This can be done through high-throughput screening campaigns that assess the ability of the compounds to modulate the activity of these targets. nih.govenamine.net

Furthermore, affinity-based methods can be employed to directly identify the binding partners of these compounds from cell lysates. This involves immobilizing the azetidine-thiazole derivative on a solid support and identifying the proteins that bind to it.

Once a potential target is identified, validation is crucial to confirm its relevance to the observed biological effect. This can involve techniques such as genetic knockdown (e.g., siRNA) or knockout of the target protein to see if it abolishes the activity of the compound. Additionally, demonstrating a direct interaction between the compound and the purified target protein, and showing that the binding affinity correlates with the compound's functional activity, are key validation steps.

In Vitro Biological Screening Methodologies

Following target identification and validation, a comprehensive in vitro biological screening is conducted to characterize the pharmacological profile of this compound analogs. This involves a battery of assays to determine their potency, selectivity, and cellular effects.

Enzyme Inhibition Assays

Given that many drugs exert their effects by inhibiting enzymes, enzyme inhibition assays are a cornerstone of in vitro screening. nih.gov Thiazole derivatives have been extensively evaluated as inhibitors of various enzymes. rsc.orgacs.orgnih.gov For example, fluorometric enzyme inhibition assays have been used to determine the inhibitory activity of thiazole compounds against monoamine oxidases (MAO-A and MAO-B). nih.gov Similarly, commercially available kits are used to assess the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). acs.org

These assays typically involve incubating the enzyme with its substrate in the presence and absence of the test compound. The rate of product formation is measured, and the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50) is determined. This value provides a quantitative measure of the compound's potency as an enzyme inhibitor.

Table 1: Examples of Enzyme Inhibition by Thiazole Derivatives

| Compound Class | Target Enzyme | Assay Type | Key Findings |

|---|---|---|---|

| Thiazole Carboxamides | COX-1 and COX-2 | In vitro inhibition assay kit | Identified compounds with selective inhibitory activity against COX-2. acs.org |

| Phenylthiazole Derivatives | Monoamine Oxidase (MAO-A & MAO-B) | Fluorometric enzyme inhibition assay | Discovered potent and selective inhibitors of MAO-B. nih.gov |

| Thiazole-based Compounds | Various Protein Kinases | Biochemical assays | Revealed potent inhibition of kinases like FAK and PI3K. rsc.org |

Receptor Binding Studies

To investigate the interaction of azetidine-thiazole derivatives with specific receptors, receptor binding studies are performed. These assays measure the affinity of a compound for a particular receptor. A common method is the competitive binding assay, where the test compound competes with a radiolabeled ligand known to bind to the receptor. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the inhibition constant (Ki) can be calculated, which reflects the compound's binding affinity.

For instance, thiazole and benzothiazole (B30560) derivatives have been evaluated for their binding affinity to cannabinoid receptors (CB1 and CB2) to identify selective agonists. researchgate.net Similarly, sazetidine-A analogues, which share the azetidine (B1206935) core, have been studied for their interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov

Cell-Based Functional Assays

Cell-based functional assays are crucial for understanding how a compound affects cellular processes. These assays provide a more physiologically relevant context compared to biochemical assays. Examples include:

Cellular Proliferation Assays: The MTT assay is a widely used colorimetric assay to assess the effect of compounds on cell viability and proliferation. mdpi.comnih.gov It has been employed to evaluate the antiproliferative activity of thiazole derivatives against various cancer cell lines. mdpi.comnih.gov

Reporter Gene Assays: These assays are used to measure the activation or inhibition of a specific signaling pathway. A reporter gene (e.g., luciferase) is placed under the control of a promoter that is regulated by the pathway of interest. Changes in reporter gene expression in the presence of the compound indicate its effect on the pathway.

Apoptosis Assays: To determine if a compound induces programmed cell death, assays such as Annexin V-FITC/PI staining followed by flow cytometry are used. This method can distinguish between early and late apoptotic cells. mdpi.comresearchgate.net

Cell Cycle Analysis: Flow cytometry can also be used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). This helps to determine if a compound causes cell cycle arrest at a specific phase. mdpi.comresearchgate.net

Table 2: Cell-Based Functional Assays for Thiazole Derivatives

| Assay Type | Cell Line(s) | Purpose | Example Finding |

|---|---|---|---|

| MTT Assay | MCF-7, HepG2 | Assess cytotoxic activity | Identified thiazole derivatives with potent antiproliferative effects. mdpi.com |

| Cell Cycle Analysis | MCF-7 | Determine effect on cell cycle progression | Compound 4c induced cell cycle arrest at the G1/S phase. mdpi.comresearchgate.net |

| Apoptosis Assay (Annexin V FITC/PI) | MCF-7 | Quantify apoptosis induction | Compound 4c increased the percentage of early and late apoptotic cells. mdpi.comresearchgate.net |

Phenotypic Screening for Broader Biological Activities

Phenotypic screening is an approach where compounds are tested for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the specific molecular target. enamine.net This method is valuable for discovering compounds with novel mechanisms of action and for identifying broader biological activities of a chemical series.

Libraries of diverse compounds, including azetidine-thiazole derivatives, can be screened in various phenotypic assays. nih.govenamine.net These assays can range from simple measures of cell viability and morphology to more complex high-content imaging-based screens that capture multiple cellular features. For example, azetidine derivatives have been synthesized and screened for antimicrobial activity against various bacterial and fungal strains.

The data generated from phenotypic screens can be complex, but it provides a rich source of information about the biological effects of the compounds. Hits from these screens can then be subjected to target identification studies to elucidate their mechanism of action.

Molecular Mechanism of Action Investigations

Elucidating the molecular mechanism of action involves understanding how a compound binds to its target and the downstream consequences of this interaction. For azetidine-thiazole derivatives identified as hits in the screening process, several techniques are employed.

Molecular docking studies, as mentioned earlier, can provide a theoretical model of the binding mode. nih.gov These models can predict key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues of the target protein's active site. nih.gov

To experimentally validate these binding modes, techniques like X-ray crystallography can be used to determine the three-dimensional structure of the compound bound to its target protein. This provides definitive information about the binding orientation and interactions.

Investigating the downstream effects of target engagement is also crucial. For example, if a compound inhibits a protein kinase, downstream signaling events can be monitored using techniques like Western blotting to measure the phosphorylation status of substrate proteins. If a compound is found to induce apoptosis, the activation of key apoptotic proteins like caspases can be assessed.

By combining these computational and experimental approaches, a comprehensive understanding of the molecular mechanism of action for this compound analogs can be achieved, which is essential for their further development as potential therapeutic agents.

Comparative Biological Activity of Protected (Boc) vs. Deprotected Azetidine-Thiazole Scaffolds

A critical aspect of drug development involves understanding the structure-activity relationships (SAR) of a chemical series. For analogs of this compound, a key consideration is the influence of the Boc (tert-butyloxycarbonyl) protecting group on the azetidine nitrogen. This protecting group is often used during synthesis to prevent unwanted reactions, but its presence or absence in the final molecule can significantly impact biological activity. The deprotection of the azetidine nitrogen introduces a secondary amine, which can alter the compound's physicochemical properties, such as polarity and basicity, and its ability to interact with biological targets.

Detailed research into the direct comparison of the biological activity of this compound and its corresponding deprotected analog, 3-(thiazol-2-ylamino)azetidine, is not extensively available in the public domain. However, general principles of medicinal chemistry and findings from related series of compounds can offer insights into the expected differences in their pharmacological profiles.

The presence of the Boc group generally increases the lipophilicity of a molecule. This can enhance its ability to cross cellular membranes, potentially leading to higher intracellular concentrations. Conversely, the bulky nature of the Boc group can introduce steric hindrance, which might prevent the molecule from fitting into the binding site of a target protein.

In contrast, the deprotected azetidine-thiazole scaffold, featuring a free secondary amine on the azetidine ring, is more polar. This amine can act as a hydrogen bond donor and can be protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This positive charge may be crucial for forming strong ionic interactions with negatively charged residues, such as aspartic or glutamic acid, in the active site of a target enzyme or receptor.

While specific data tables for the direct comparison of this compound and its deprotected form are not available, the following hypothetical data illustrates the potential differences in activity that could be observed in a kinase inhibition assay.

Hypothetical Comparative Activity Data

| Compound | Structure | Kinase Target | IC₅₀ (nM) |

| 1 | This compound | Kinase X | >10,000 |

| 2 | 3-(thiazol-2-ylamino)azetidine | Kinase X | 150 |

In this hypothetical example, the Boc-protected compound 1 is inactive, while the deprotected analog 2 shows significant inhibitory activity against Kinase X. This would suggest that the free amine on the azetidine ring is essential for target engagement, possibly by forming a key hydrogen bond or an ionic interaction within the kinase's active site. The bulky Boc group in compound 1 would prevent this crucial interaction, leading to a loss of activity.

The evaluation of protected versus deprotected scaffolds is a fundamental step in the optimization of lead compounds. The findings from such studies are critical for guiding the design of more potent and selective analogs. Future research focusing on the direct comparison of these and related compounds would be invaluable for elucidating the precise structural requirements for biological activity within this chemical class.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design Principles for Azetidine-Thiazole Compound Libraries

The design of compound libraries centered on the azetidine-thiazole framework is guided by the principle of combining a rigid, non-planar saturated heterocycle with a versatile aromatic pharmacophore. lifechemicals.comnih.gov The azetidine (B1206935) ring is particularly valued as a bioisostere for other cyclic and acyclic moieties, offering improved physicochemical properties due to its inherent polarity and three-dimensional character. nih.govresearchgate.net Its rigid nature helps to reduce the entropic penalty upon binding to a biological target, a favorable characteristic in drug design. mdpi.com

Thiazole (B1198619) and its derivatives are present in numerous bioactive compounds and approved drugs, demonstrating a wide range of pharmacological activities, including anticancer and antimicrobial effects. nih.govnih.govfabad.org.tr The thiazole ring can act as a hydrogen bond acceptor and participate in various non-covalent interactions, and its periphery offers multiple points for substitution to modulate potency and selectivity. nih.gov

The overarching strategy in designing azetidine-thiazole libraries involves:

Scaffold Hopping and Diversification : Utilizing the azetidine core to create diverse three-dimensional shapes for lead-like molecules. researchgate.net

Systematic Substitution : Introducing a variety of substituents on both the azetidine and thiazole rings to systematically probe the chemical space and build a comprehensive SAR. nih.gov

Pharmacophore-Based Design : Aligning key features, such as hydrophobic areas and hydrogen bond donors/acceptors, to match the requirements of a specific biological target. nih.gov

Property Modulation : Leveraging the unique properties of each scaffold to optimize drug-like characteristics such as solubility, metabolic stability, and cell permeability. nih.gov

Libraries are often constructed to include stereoisomers, enabling the exploration of stereospecific SAR (SSAR) and the identification of the optimal three-dimensional arrangement for biological activity. researchgate.net

Impact of Azetidine Ring Substitutions on Biological Activity and Conformation

Substitutions on the azetidine ring have a profound impact on the molecule's conformation and, consequently, its biological activity. The strained four-membered ring's geometry is sensitive to the nature and position of its substituents. researchgate.netrsc.org

In a study of GABA uptake inhibitors, derivatives substituted at the 2- and 3-positions of the azetidine ring were evaluated. nih.gov The results indicated that the substitution pattern is a critical determinant of potency and selectivity for different transporter subtypes (GAT-1 and GAT-3). nih.govdrugbank.com Similarly, in the development of antitumor agents, introducing a 3-aryl-azetidine moiety was used as a conformational restriction strategy to enhance potency. mdpi.com

The stereochemistry of substituents on the azetidine ring can dramatically alter biological activity. The defined three-dimensional arrangement of functional groups is often crucial for precise interaction with a biological target. The generation of libraries containing all possible stereoisomers of a core scaffold is a powerful strategy for elucidating stereospecific structure-activity relationships. researchgate.net

Computational studies have shown that stereoselective fluorination of the azetidine ring can significantly influence the ring's pucker. researchgate.net For instance, in a charged azetidine derivative, the ring pucker inverts to facilitate a favorable interaction between the C-F dipole and the charged nitrogen atom. researchgate.net This conformational control, dictated by stereochemistry, can be rationally exploited in drug design to lock the molecule into a bioactive conformation.

Table 1: Influence of Stereochemistry on Azetidine Ring Conformation This table is illustrative, based on principles described in the literature.

| Stereoisomer | Substituent | Key Interaction | Resulting Conformation | Reference |

|---|---|---|---|---|

| trans-3-Fluoro | F | C-F···N+ charge-dipole | Inverted ring pucker | researchgate.net |

| cis-3-Fluoro | F | Steric repulsion | Standard ring pucker | researchgate.net |

| (R)-isomer | Varies | Target-specific | Active conformation | researchgate.net |

| (S)-isomer | Varies | Steric clash with target | Inactive conformation | researchgate.net |

The nitrogen atom of the azetidine ring is a key handle for modification. The synthesis of NH-azetidines, where the nitrogen is not substituted, is of particular interest because it provides the flexibility to add a wide array of substituents in later synthetic steps. sciencedaily.comtechnologynetworks.com The nature of the N-substituent can drastically affect the compound's properties, including its lipophilicity, target affinity, and pharmacokinetic profile.

In the context of GABA uptake inhibitors, both N-unsubstituted and N-alkylated lipophilic derivatives were evaluated. nih.gov It was found that attaching a lipophilic residue, such as a 4,4-diphenylbutenyl moiety, to the azetidine nitrogen led to the highest potency at the GAT-1 transporter. nih.govdrugbank.com This demonstrates that the N-substituent plays a critical role in accessing specific binding pockets and modulating selectivity. The tert-butoxycarbonyl (Boc) group in the parent compound, 1-Boc-3-(thiazol-2-ylamino)azetidine, serves as a protecting group but also influences the molecule's lipophilicity and conformational properties. Its removal to yield the free NH-azetidine allows for the introduction of diverse functional groups to fine-tune activity. nih.gov

Role of Thiazole Substituents in Modulating Target Affinity and Selectivity

The thiazole ring is a privileged structure in medicinal chemistry, and its substitution pattern is a key determinant of biological activity. nih.govnih.gov In a series of 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-ones, which are structurally related to the title compound, the effect of substituents on a phenyl ring at the 4-position of the thiazole was investigated. nih.gov

The study revealed that both electron-donating and electron-withdrawing groups could modulate antimicrobial activity. nih.gov This highlights the thiazole ring's role as a versatile scaffold for tuning electronic and steric properties to achieve optimal target engagement. For example, in a series of tubulin polymerization inhibitors, the presence of a phenyl group at the fourth position of the thiazole moiety was found to be critical for potent anti-tubulin action, with its absence leading to a six-fold decrease in activity. nih.gov

Table 2: SAR of Substituents on the Thiazole Moiety in Azetidine-Thiazole Hybrids Based on findings from Desai et al. regarding antimicrobial 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-one derivatives.

| Compound Type | R² Substituent (on Phenyl at Thiazole C4) | Effect on Activity | Reference |

|---|---|---|---|

| Hybrid 1 | -OCH₃ (electron-donating) | Strong antibacterial activity | nih.gov |

| Hybrid 2 | -Cl (electron-withdrawing) | Strong antibacterial activity | nih.gov |

| Hybrid 3 | -NO₂ (electron-withdrawing) | Strong antibacterial activity | nih.gov |

| Hybrid 4 | Unsubstituted | Moderate activity | nih.gov |

Contributions of the Amino Linker Moiety to Bioactivity

In related structures, the nature of the linker between a thiazole ring and another moiety has been shown to be important. nih.gov For example, the presence of a hydrazone bridge in certain 2-hydrazinyl-4-phenyl-1-3-thiazoles was found to improve their affinity for a target fungal enzyme, partly due to the increased flexibility it conferred compared to analogs lacking the linker. nih.gov The amide group at position 2 of the thiazole in the drug Acotiamide serves as a basis for synthesizing new cholinesterase inhibitors, indicating the importance of this functionality for biological activity. academie-sciences.frresearchgate.net The amino linker in this compound can act as a hydrogen bond donor and acceptor, providing a critical interaction point with the target protein.

Ligand Efficiency, Lipophilicity, and Molecular Rigidity in Azetidine-Thiazole Systems

The optimization of lead compounds often involves balancing potency with physicochemical properties. Metrics such as ligand efficiency (LE) and lipophilic efficiency (LipE) are valuable tools in this process. nih.gov

Ligand Efficiency (LE) measures the binding energy of a ligand per heavy atom, providing an assessment of how efficiently a molecule binds to its target.

Lipophilic Efficiency (LipE) combines potency and lipophilicity (logP or logD), indicating how effectively a ligand utilizes its lipophilicity to achieve binding affinity. nih.gov

The azetidine-thiazole scaffold is well-suited for optimizing these parameters. The inherent molecular rigidity of both the azetidine and thiazole rings is a key advantage. nih.govmdpi.com This rigidity reduces the number of available conformations, which in turn lowers the entropic cost of binding to a target, potentially leading to higher affinity and improved ligand efficiency. mdpi.com

Computational and Theoretical Investigations of 1 Boc 3 Thiazol 2 Ylamino Azetidine and Derivatives

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand and its protein target at the atomic level.

Studies on derivatives of 1-Boc-3-(thiazol-2-ylamino)azetidine have utilized molecular docking to explore their binding modes with various biological targets. For instance, thiazole (B1198619) derivatives have been docked into the active sites of enzymes like DNA gyrase and tubulin to investigate their potential as antimicrobial or anticancer agents. nih.govasianpubs.orgnih.gov These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. najah.edu For example, docking studies of novel thiazole derivatives incorporating a pyridine (B92270) moiety revealed potential DNA gyrase inhibitory activity, with docking scores ranging from -6.4 to -9.2 kcal/mol. nih.gov Similarly, other research has shown that thiazolidinone derivatives can form stabilizing hydrogen bond interactions with the residues of bacterial penicillin-binding proteins. najah.edu The insights gained from these docking studies are instrumental in guiding the rational design of more potent and selective inhibitors.

Table 1: Example Molecular Docking Scores for Thiazole Derivatives Against Various Protein Targets Note: This table is illustrative, based on findings for similar compound classes, as specific data for this compound may not be publicly available.

| Derivative Class | Protein Target | PDB ID | Docking Score (kcal/mol) | Interacting Residues |

|---|---|---|---|---|

| Thiazolyl-Urea | Tubulin | 1SA0 | -8.5 | CYS241, LEU242, ALA317 |

| Thiazolo[4,5-b]quinoxaline | DNA Gyrase B | 1KZN | -9.2 | ASP73, ILE78, PRO79 |

Quantum Chemical Calculations and Conformational Analysis

Quantum chemical calculations are employed to investigate the electronic structure and geometry of molecules. Methods like Density Functional Theory (DFT) provide detailed information about molecular orbitals, charge distribution, and reactivity descriptors. jmchemsci.comatlantis-press.com

For thiazole derivatives, these calculations are used to determine parameters such as the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO energy gap. researchgate.net These parameters are vital for understanding the molecule's chemical reactivity and stability. jmchemsci.com A smaller HOMO-LUMO gap generally implies higher reactivity. Conformational analysis, often performed alongside quantum calculations, helps identify the most stable three-dimensional arrangements of the molecule, which is crucial for understanding its interaction with a biological target. The strain inherent in the four-membered azetidine (B1206935) ring makes these calculations particularly important for predicting its stability and preferred geometry. nih.gov

Table 2: Calculated Quantum Chemical Parameters for a Representative Thiazole Derivative Note: Values are examples derived from studies on similar thiazole structures and may vary based on the specific derivative and calculation method.

| Parameter | Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.27 | Electron-donating ability |

| ELUMO | -1.85 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.42 | Chemical reactivity and stability |

| Electronegativity (χ) | 4.06 | Tendency to attract electrons |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing predictive models, QSAR can guide the design of new molecules with enhanced potency.

For classes of compounds including thiazole and azetidine derivatives, 2D and 3D-QSAR studies are performed. nih.gov These models correlate physicochemical descriptors (like lipophilicity, electronic properties, and steric parameters) with observed biological activity, such as inhibitory concentrations (IC₅₀). researchgate.netijddd.com A statistically robust QSAR model can be a valuable tool for predicting the activity of unsynthesized analogs of this compound, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov The success of a QSAR model depends heavily on the quality of the biological data and the selection of relevant molecular descriptors. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These models can be generated based on the structure of a known ligand (ligand-based) or the structure of the target's active site (structure-based). nih.gov

Once a reliable pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the required features—a process known as virtual screening. nih.gov This approach is highly effective for identifying new chemical scaffolds that could be active against the target of interest. frontiersin.org For scaffolds related to this compound, pharmacophore models incorporating features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers can be used to screen for new potential inhibitors of targets like kinases or proteases. frontiersin.org This methodology accelerates the hit-identification phase of drug discovery. nih.gov

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. nih.govpeerscientist.com Early assessment of these properties is critical to reduce the high attrition rates in drug development. mdpi.com

For this compound and its derivatives, various ADME parameters can be predicted using software tools that rely on extensive databases and algorithms. nih.gov These predictions cover a range of properties from absorption and distribution to metabolism and excretion. frontiersin.org

Metabolic stability is a key parameter that influences the half-life and bioavailability of a drug. Computational models can predict the likelihood of a compound being metabolized by enzymes, primarily the Cytochrome P450 (CYP) family. researchgate.net These models identify potential sites of metabolism on the molecule, allowing chemists to modify the structure to enhance its stability. For instance, blocking a metabolically labile site by introducing a fluorine atom is a common strategy guided by such predictions. Online platforms and software can provide qualitative assessments of metabolic stability, classifying compounds as having low, medium, or high stability based on their structure. researchgate.netnih.gov

Aqueous solubility is a fundamental physicochemical property that affects a drug's absorption and formulation. nih.gov Poor solubility is a common reason for the failure of drug candidates. Several computational methods exist to predict the intrinsic solubility (LogS) of a compound based on its structure. nih.gov These models often use descriptors related to molecular size, polarity, and hydrogen bonding capacity. The predicted solubility helps in the early identification of compounds that may require formulation strategies or chemical modification to improve their dissolution and subsequent absorption. scilit.com

Table 3: Predicted ADME Properties for a Hypothetical Derivative of this compound Note: These values are for illustrative purposes and are typical outputs from ADME prediction software.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Aqueous Solubility (LogS) | -3.5 | Moderately Soluble |

| Caco-2 Permeability (logPapp) | > 0.9 | High Permeability |

| Human Intestinal Absorption | > 90% | Well Absorbed |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross BBB |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interaction |

Future Perspectives and Research Opportunities in 1 Boc 3 Thiazol 2 Ylamino Azetidine Chemistry

Development of Novel and Efficient Synthetic Methodologies for the Azetidine-Thiazole Scaffold

While foundational methods for constructing azetidine (B1206935) and thiazole (B1198619) rings exist, the efficient and modular synthesis of the combined 1-Boc-3-(thiazol-2-ylamino)azetidine scaffold remains a key area for development. Future research will likely focus on creating more streamlined and versatile synthetic pathways to enable the rapid generation of diverse compound libraries.

Key opportunities include:

Convergent Synthesis: Developing convergent strategies where the azetidine and thiazole moieties are synthesized separately and then coupled in a late-stage step. This approach would allow for greater modularity in introducing substituents on either ring system.

Flow Chemistry: Implementing continuous flow chemistry processes could offer improved reaction control, enhanced safety, and scalability for the synthesis of key intermediates and the final scaffold.

Catalytic Methods: Exploring novel catalytic methods, such as C-N cross-coupling reactions, could provide more efficient and milder conditions for forming the crucial amine linkage between the azetidine and thiazole rings. For instance, adapting methods like the aza-Michael addition could offer a robust route to functionalized azetidines. nih.gov

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Late-Stage C-N Coupling | High modularity; allows for diversification of both azetidine and thiazole precursors. | Identifying robust and high-yield coupling conditions; potential for side reactions. |

| Aza-Michael Addition | Good for constructing C-N bonds under mild conditions. nih.gov | Requires specific α,β-unsaturated precursors. |

| Horner-Wadsworth-Emmons | Reliable method for preparing alkene intermediates for further functionalization. nih.gov | Multi-step process; requires phosphonate (B1237965) ester reagents. |

| Flow Chemistry Synthesis | Improved scalability, safety, and reaction control; potential for automation. | High initial setup cost; requires optimization of flow parameters. |

Exploration of Emerging Biological Targets and Therapeutic Applications

The thiazole ring is a privileged scaffold present in compounds with a vast array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.govnih.govwisdomlib.org The azetidine ring, while less explored, has been shown to be a valuable component in drug candidates, often improving properties like solubility and metabolic stability. researchgate.net The combination of these two heterocycles in the this compound scaffold opens the door to investigating a wide range of new biological targets.

Future research should focus on screening this scaffold and its derivatives against emerging and historically challenging targets:

Protein-Protein Interactions (PPIs): The rigid, three-dimensional nature of the azetidine ring could make it an ideal component for designing molecules that disrupt specific PPIs, which are often difficult to target with traditional small molecules.

Epigenetic Targets: Derivatives could be designed to target histone-modifying enzymes or bromodomains, which are key regulators of gene expression implicated in cancer and other diseases.

Neglected Tropical Diseases: Given the known antimalarial and antimicrobial activity of some thiazole derivatives, this scaffold could be explored for developing new treatments for diseases like malaria, tuberculosis, and leishmaniasis. wisdomlib.org

| Therapeutic Area | Potential Biological Targets | Rationale |

| Oncology | Kinases, Tubulin, VEGFR-2, Protein-Protein Interactions | Thiazole derivatives have shown potent anticancer activity by targeting various mechanisms. mdpi.comfrontiersin.org |

| Infectious Diseases | Bacterial DNA gyrase B, Viral Proteases, Fungal Enzymes | Thiazoles are core components of numerous antimicrobial agents. nih.govdoaj.org |

| Inflammatory Diseases | Cyclooxygenase (COX), Tumor Necrosis Factor-alpha (TNF-α) | The scaffold has potential as a backbone for anti-inflammatory agents. researchgate.net |

| Neurological Disorders | CNS receptors, Monoamine Oxidase (MAO) | The physicochemical properties imparted by the azetidine ring may enhance blood-brain barrier penetration. nih.gov |

Application of Artificial Intelligence and Machine Learning in Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govmdpi.com These computational tools can be applied to the this compound scaffold to overcome challenges in lead optimization and predict compound properties.

Key applications include:

De Novo Design: Generative AI models can design novel derivatives of the scaffold with optimized properties, exploring a vast chemical space more efficiently than traditional methods. nih.govnih.gov

Predictive Modeling: ML algorithms can be trained on existing data to build quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of new virtual compounds, prioritizing the most promising candidates for synthesis. mdpi.com

Retrosynthesis Prediction: AI tools can analyze the scaffold and suggest efficient synthetic routes, potentially identifying novel or more cost-effective pathways that may not be obvious to a human chemist. digitellinc.com

| AI/ML Application | Description | Potential Impact on Scaffold Development |

| Virtual Screening | Uses ML models to screen large virtual libraries of scaffold derivatives against a biological target. mdpi.com | Rapidly identifies potential hit compounds, reducing time and cost of initial screening. |

| Generative Models | Employs deep learning to generate novel molecular structures based on the core scaffold, optimized for desired properties. nih.gov | Creates innovative drug candidates with improved efficacy and safety profiles. |

| ADMET Prediction | Predicts pharmacokinetic and toxicity profiles of new derivatives before synthesis. mdpi.com | Reduces late-stage attrition by identifying compounds with poor drug-like properties early on. |

| Synthesis Planning | AI algorithms propose viable and efficient synthetic pathways for target molecules. | Accelerates the synthesis of promising compounds for experimental testing. |

Integration of Advanced In Vitro Models for Preclinical Characterization

A significant challenge in drug development is the poor translation of results from preclinical animal models to human clinical trials. nih.govresearchgate.net Advanced in vitro models that more accurately mimic human physiology are crucial for de-risking drug candidates early in the development process.

For derivatives of the this compound scaffold, these models will be invaluable:

Organ-on-a-Chip (OOC): Microfluidic devices containing human cells that replicate the structure and function of human organs (e.g., liver, kidney, gut) can provide more accurate data on a compound's metabolism, efficacy, and toxicity. nih.govresearchgate.net

3D Cell Cultures and Organoids: Spheroids and organoids provide a more physiologically relevant environment than traditional 2D cell cultures, allowing for better prediction of a compound's effects in human tissues. nih.gov These models are particularly useful for assessing the anti-cancer activity of scaffold derivatives.

High-Content Screening (HCS): Integrating these advanced models with HCS platforms allows for the automated acquisition and analysis of complex cellular data, providing deep insights into a compound's mechanism of action and potential off-target effects.

| Model Type | Key Features | Application in Preclinical Characterization |

| Organ-on-a-Chip (OOC) | Microfluidic systems with living human cells simulating organ-level physiology. researchgate.net | Predict human-specific drug metabolism and toxicity (e.g., DILI). |

| 3D Organoids | Self-organized 3D structures derived from stem cells that mimic organ architecture. nih.gov | Assess efficacy and toxicity in a more tissue-like context, especially for oncology. |

| Patient-Derived Models | Using cells or tissues from individual patients to create personalized models. | Test compound efficacy on specific disease genotypes and predict patient response. |

| High-Content Imaging | Automated microscopy and image analysis to quantify cellular responses. | Profile mechanism of action and identify potential safety liabilities at the cellular level. |

Design of Targeted Covalent Inhibitors or PROTACs Utilizing the Scaffold

The this compound scaffold provides a stable and synthetically tractable framework for designing advanced therapeutic modalities like targeted covalent inhibitors (TCIs) and proteolysis-targeting chimeras (PROTACs).

Targeted Covalent Inhibitors: By incorporating a mildly reactive electrophilic group (a "warhead") at a suitable position on the scaffold, derivatives can be designed to form a permanent covalent bond with a specific nucleophilic amino acid (e.g., cysteine, lysine) in the target protein's binding site. nih.govnih.gov This can lead to enhanced potency and a longer duration of action. The thiazole ring itself has been used in covalent inhibitors targeting specific cysteine residues. nih.govresearchgate.net

PROTACs: The scaffold can serve as a central linker element in a PROTAC. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein, a linker, and a ligand for an E3 ubiquitin ligase. nih.govsemanticscholar.org By inducing the formation of a ternary complex between the target protein and the E3 ligase, a PROTAC triggers the ubiquitination and subsequent degradation of the target protein. nih.gov The azetidine or thiazole moiety could be functionalized to attach appropriate linkers and E3 ligase ligands (e.g., derivatives of thalidomide (B1683933) or VHL ligands). nih.gov

| Modality | Design Strategy | Potential Advantages |

| Targeted Covalent Inhibitor | Incorporate an electrophilic "warhead" (e.g., acrylamide, ketone) onto the scaffold to react with a target nucleophile. nih.gov | Increased potency, prolonged duration of action, high target occupancy. |

| PROTAC | Use the scaffold as a core to link a target-binding ligand to an E3 ligase ligand (e.g., for CRBN or VHL). nih.govnih.gov | Catalytic mode of action, ability to target "undruggable" proteins, potential for improved selectivity. |

Potential for Combination Chemistry and Fragment-Based Drug Discovery

The principles of combinatorial chemistry and fragment-based drug discovery (FBDD) are well-suited for exploring the chemical space around the this compound scaffold.

Fragment-Based Drug Discovery (FBDD): The core scaffold itself, or smaller components like 2-amino-thiazole or a functionalized azetidine, could be used as fragments in FBDD screening campaigns. nih.govnih.gov Once a fragment hit is identified and its binding mode is confirmed (e.g., by X-ray crystallography), it can be "grown" or "linked" with other fragments to generate a potent lead molecule. frontiersin.org The thiazole scaffold has been successfully used in several FBDD campaigns. nih.gov

Combinatorial Chemistry: The modular nature of the scaffold lends itself to combinatorial synthesis. By creating libraries of diverse building blocks for both the azetidine and thiazole portions, large numbers of distinct derivatives can be synthesized and screened in parallel. This high-throughput approach can rapidly generate structure-activity relationship (SAR) data to guide lead optimization.

Q & A

Q. What are the key steps in synthesizing 1-Boc-3-(thiazol-2-ylamino)azetidine?

The synthesis typically involves multi-step reactions:

- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the azetidine nitrogen to prevent unwanted side reactions.

- Amination : Coupling the Boc-protected azetidine with thiazol-2-amine via nucleophilic substitution or transition metal-catalyzed reactions (e.g., Buchwald-Hartwig amination) .

- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC or HPLC . Critical parameters include solvent choice (e.g., DMF or THF), temperature control (0–80°C), and catalyst selection (e.g., Pd catalysts for coupling) .

Q. Which spectroscopic methods are used to characterize this compound?

- NMR Spectroscopy : H and C NMR confirm regiochemistry and Boc-group integrity. Discrepancies in peak splitting may indicate rotational restrictions or impurities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- FT-IR : Confirms functional groups (e.g., Boc carbonyl stretch at ~1680–1720 cm) .

Q. What safety precautions are essential during handling?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., thiazole derivatives) .

- Storage : Inert atmosphere (N) at –20°C to prevent Boc-group hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized for the Boc-thiazole coupling step?

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)) or ligand systems (Xantphos) to enhance coupling efficiency .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may require lower temperatures to minimize side reactions .

- Real-Time Monitoring : Use inline FT-IR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. How do computational methods aid in resolving structural ambiguities?

- DFT Calculations : B3LYP/SDD models predict dihedral angles and verify NMR assignments (e.g., distinguishing rotational isomers) .

- Molecular Dynamics (MD) : Simulate solvation effects on conformational stability, guiding solvent selection for crystallization .

Q. What strategies address contradictions in biological activity data?

- Dose-Response Studies : Perform IC assays across multiple concentrations to validate target inhibition .

- Off-Target Screening : Use kinase profiling panels or proteome-wide affinity pulldowns to identify non-specific interactions .

- Metabolic Stability Tests : Incubate with liver microsomes to assess if rapid degradation explains inconsistent in vivo/in vitro results .

Q. How is the compound’s interaction with biological targets mechanistically studied?

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) to enzymes or receptors .

- X-Ray Crystallography : Resolve co-crystal structures to identify key binding residues (e.g., hydrogen bonds with the thiazole ring) .

- Mutagenesis : Engineer target proteins with alanine substitutions to probe critical interaction sites .

Q. What methodologies assess environmental impact during large-scale synthesis?

- Life Cycle Assessment (LCA) : Evaluate solvent waste (e.g., DMF recycling) and energy consumption in process design .

- Green Chemistry Metrics : Calculate atom economy and E-factor to minimize hazardous byproducts .

Data Analysis and Validation

Q. How are conflicting spectral data resolved?

- 2D NMR Techniques : HSQC and HMBC correlate H-C signals to confirm connectivity .

- Isotopic Labeling : Synthesize N-labeled analogs to clarify ambiguous amine proton assignments .

Q. What statistical approaches validate reproducibility in synthetic batches?

- Design of Experiments (DoE) : Use factorial designs to identify critical process parameters (e.g., temperature, stoichiometry) .

- Principal Component Analysis (PCA) : Compare batch-to-batch variations in purity and yield .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.